molecular formula C5H6F3N3OS B2588804 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 219986-56-8

5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2588804
CAS No.: 219986-56-8
M. Wt: 213.18
InChI Key: ADMRFPOKULDTKB-UHFFFAOYSA-N
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Description

5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: is a heterocyclic compound that contains both a pyrazole ring and a carbothioamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antibacterial and antinociceptive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of trifluoromethyl-β-diketones with thiosemicarbazide under neutral and acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: 5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. It is also being investigated for its potential antinociceptive effects, which could make it useful in pain management .

Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery and development .

Mechanism of Action

The exact mechanism of action of 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood. it is believed to exert its effects through multiple pathways:

Comparison with Similar Compounds

  • 5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
  • 5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamide
  • 5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-sulfonamide

Uniqueness: The presence of the carbothioamide group in 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable molecule for various applications .

Properties

IUPAC Name

5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3OS/c6-5(7,8)4(12)1-2-10-11(4)3(9)13/h2,12H,1H2,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMRFPOKULDTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1(C(F)(F)F)O)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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